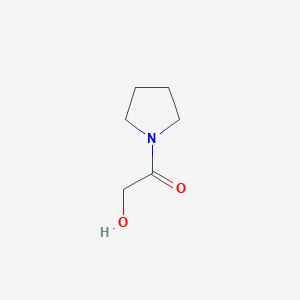

2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one

Description

Overview of the Hydroxyketone and Pyrrolidine (B122466) Structural Motifs in Heterocyclic Chemistry

The chemical character of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one is best understood by examining its two primary functional components: the hydroxyketone and the pyrrolidine motif.

The hydroxyketone is a functional group that contains a ketone and a hydroxyl group. wikipedia.org Based on the relative position of the two groups, they are classified into subclasses such as α- and β-hydroxy ketones. wikipedia.org The subject compound features an α-hydroxy ketone moiety, also known as an acyloin, where the hydroxyl group is on the carbon atom immediately adjacent to the carbonyl carbon. wikipedia.org This arrangement is a valuable structural motif in organic synthesis. researchgate.net Various catalytic methods have been developed for the synthesis of α-hydroxyketones, including the oxidation of carbonyl compounds (α-hydroxylation) or olefins. researchgate.netorganic-chemistry.org

Academic Significance of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one and Related Structures in Chemical Synthesis and Methodology Development

While extensive literature focusing specifically on the academic significance of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one is limited, its value can be inferred from the broad utility of related structures in chemical research and development. The molecule itself represents a functionalized building block, and the academic interest lies in the synthesis and application of molecules that share its core motifs.

N-Acyl Pyrrolidine Derivatives: The N-acyl pyrrolidine framework is a subject of significant academic inquiry. For instance, research into pyrrolidine amide derivatives has identified them as potential inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA). rsc.orgrsc.org The pharmacological blockage of NAAA can restore PEA levels, offering therapeutic potential in the management of inflammation and pain. rsc.orgrsc.org In a different context, N-acetylpyrrolidine derivatives have been synthesized and studied for their inhibitory activity against α-glucosidase and α-amylase, suggesting a potential role in the development of treatments for type 2 diabetes. nih.gov

Hydroxy Pyrrolidine Derivatives: The incorporation of a hydroxyl group onto a pyrrolidine-based structure is another area of academic interest. The 2-hydroxy pyrrolidine ring system is found in many biologically active alkaloids and has been utilized in the development of catalysts for asymmetric synthesis. acgpubs.org For example, a one-pot reaction has been developed to synthesize N-heteroaryl substituted 2-hydroxy pyrrolidine derivatives under mild conditions. acgpubs.org Furthermore, related structures like 5-hydroxy-1H-pyrrol-2(5H)-ones, also known as γ-hydroxy-γ-lactams, are attractive N-heterocyclic scaffolds found in numerous natural products with documented biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. nih.gov

The academic significance of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, therefore, lies in its status as a scaffold that combines these two important chemical motifs. It serves as a potential intermediate or starting material for the synthesis of more complex molecules that are part of broader investigations into new catalysts, synthetic methodologies, and biologically active agents.

Properties

IUPAC Name |

2-hydroxy-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-5-6(9)7-3-1-2-4-7/h8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGVUODVPQFWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 1 Pyrrolidin 1 Yl Ethan 1 One and Its Structural Analogues

Direct Synthetic Routes to the 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one Scaffold

Direct synthesis of the 2-hydroxy-1-(pyrrolidin-1-yl)ethan-1-one scaffold typically involves the formation of the amide bond between pyrrolidine (B122466) and a two-carbon unit already containing the hydroxyl group or a precursor. A common and straightforward method is the acylation of pyrrolidine with a derivative of glycolic acid.

For instance, the reaction can be achieved by coupling pyrrolidine with glycolic acid using standard peptide coupling reagents. Alternatively, more reactive derivatives of glycolic acid, such as glycolic acid chloride or an activated ester, can be employed to react with pyrrolidine, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. Another approach involves the aminolysis of an ester like methyl glycolate (B3277807) with pyrrolidine, which may require elevated temperatures or catalysts to proceed efficiently.

A related direct method involves the ring-opening of ethylene (B1197577) oxide with pyrrolidine to yield 2-(pyrrolidin-1-yl)ethanol, followed by a selective oxidation of the primary alcohol to the corresponding amide. While this is a two-step process, it builds the core carbon-nitrogen and carbon-oxygen framework directly.

Functional Group Interconversions Leading to the 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one Moiety

Functional Group Interconversion (FGI) represents a powerful strategy for synthesizing the target molecule from readily available precursors that already contain the pyrrolidine-ethanone framework. imperial.ac.uk These methods involve the transformation of one functional group into another without altering the carbon skeleton. imperial.ac.ukub.edu

Key FGI approaches include:

α-Hydroxylation of 1-(pyrrolidin-1-yl)ethanone: This method introduces the hydroxyl group at the C-2 position of the acetyl group. It can be accomplished using various oxidizing agents. A common laboratory method involves the formation of an enolate from 1-(pyrrolidin-1-yl)ethanone using a strong base, followed by reaction with an electrophilic oxygen source such as a peroxide or a specific hydroxylation reagent like an oxaziridine.

Reduction of 1-(pyrrolidin-1-yl)-2-oxoethan-1-one (an α-keto amide): If the corresponding α-keto amide is accessible, its selective reduction provides a direct route to the target α-hydroxy amide. Chemoselective reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can be used to reduce the ketone functionality in the presence of the more stable amide group.

Hydrolysis of a Protected Hydroxy Group: A precursor molecule, such as 2-(tert-butyldimethylsilyloxy)-1-(pyrrolidin-1-yl)ethan-1-one, can be synthesized and subsequently deprotected. The silyl (B83357) ether, for example, can be cleaved under mild acidic conditions or with a fluoride (B91410) source to reveal the desired hydroxyl group. This strategy is particularly useful in multi-step syntheses where the hydroxyl group needs to be masked during other transformations.

Catalytic Approaches in the Synthesis of Pyrrolidine-Containing Hydroxyketones

Catalysis offers efficient, selective, and often more environmentally benign pathways to pyrrolidine-containing structures. Various catalytic systems have been developed that are relevant to the synthesis of these scaffolds.

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has emerged as an inexpensive, relatively non-toxic, and easy-to-handle Lewis acid catalyst for various organic transformations. thieme-connect.com It has proven effective in the synthesis of N-substituted pyrrolidines.

A notable application is the one-pot domino reaction between heterocyclic amines and 2,3-dihydrofuran, catalyzed by CeCl₃·7H₂O under mild conditions. acgpubs.org This reaction transforms the amino group of various 2-amino-thiadiazoles or thiazoles directly into a 2-hydroxypyrrolidine ring system in good to excellent yields. acgpubs.org The process is believed to proceed through the formation of a Schiff base intermediate, which then undergoes further reaction to yield the final hydroxylated pyrrolidine product. acgpubs.org This method provides a straightforward approach for incorporating the 2-hydroxypyrrolidine moiety onto a heterocyclic core. acgpubs.org Cerium(III) chloride has also been utilized in combination with other reagents for the reduction of ketones, demonstrating its versatility in reactions involving carbonyl compounds. lookchem.com

Table 1: CeCl₃·7H₂O-Catalyzed Synthesis of N-Heteroaryl Substituted 2-Hydroxypyrrolidines Data sourced from Mahadevan et al. acgpubs.org

Pyrrolidine itself can function as a highly effective organocatalyst, particularly in condensation reactions. researchgate.net It operates through an enamine activation mechanism. In a typical reaction, pyrrolidine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as another carbonyl compound in an aldol-type reaction. elsevierpure.com Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the product.

This catalytic cycle is central to many transformations, including the Claisen-Schmidt condensation for preparing α,β-unsaturated ketones. nih.gov Using pyrrolidine as a catalyst can offer advantages over traditional strong base-mediated methods by proceeding under milder conditions and avoiding certain side reactions. nih.gov For example, it has been used for the facile synthesis of (E)-monoarylidene derivatives of ketones with various aldehydes, affording α,β-unsaturated ketones in moderate to high yields without the formation of undesired bis-arylidene byproducts. nih.gov The reaction is suggested to proceed via a Mannich-elimination sequence. nih.gov

Table 2: Examples of Pyrrolidine-Catalyzed Condensation Reactions Data sourced from multiple studies. nih.govnih.gov

Copper catalysts are widely used in organic synthesis due to their low cost, low toxicity, and versatile reactivity. researchgate.net In the context of forming pyrrolidine rings, copper-promoted intramolecular annulation (ring-closing) reactions are particularly powerful. These strategies often involve the cyclization of an unsaturated substrate containing a nitrogen nucleophile.

One such method is the copper(II)-promoted intramolecular aminooxygenation of alkenes. nih.gov This reaction has been shown to be a high-yielding route for the synthesis of disubstituted pyrrolidines. The diastereoselectivity of the reaction is dependent on the substitution pattern of the starting alkene substrate. For example, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of 2,5-cis-pyrrolidines with excellent diastereomeric ratios. nih.gov Mechanistic studies suggest a pathway involving intramolecular syn-aminocupration, followed by the intramolecular addition of a primary carbon radical. nih.gov This methodology provides efficient access to complex pyrrolidine structures from linear precursors. nih.gov

Green Chemistry Principles in the Synthesis of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one Derivatives

The application of green chemistry principles to the synthesis of pyrrolidinone and pyrrolidine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. ethernet.edu.et

Key green strategies relevant to these syntheses include:

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. tandfonline.com This approach enhances step- and atom-economy, reduces solvent use for intermediate purifications, and saves time and energy. The synthesis of substituted 3-pyrrolin-2-ones has been achieved via an MCR using aniline, an aldehyde, and diethyl acetylenedicarboxylate. rsc.org

Use of Green Solvents and Catalysts: Replacing volatile and toxic organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a core principle of green chemistry. Similarly, employing natural and non-toxic catalysts, such as citric acid, aligns with these goals. For example, the synthesis of pyrrolidinone derivatives has been successfully carried out in ethanol using citric acid as a green additive. rsc.orgresearchgate.net

Alternative Energy Sources: The use of microwave irradiation or ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. rsc.orgresearchgate.net These techniques represent a more energy-efficient approach to promoting chemical reactions. An ultrasound-promoted, one-pot MCR for synthesizing substituted 3-pyrrolin-2-ones has been reported, highlighting the benefits of this approach. rsc.org

One-Pot Multicomponent Reaction (MCR) Approaches

One-pot multicomponent reactions (MCRs) have become a highly reliable and efficient tool in modern organic chemistry, valued for their high atom economy and operational simplicity. researchgate.net These reactions allow for the construction of complex molecules like α-hydroxy amides in a single step from multiple starting materials, avoiding the need for isolating intermediates. researchgate.netresearchgate.net

A prominent example of an MCR used for synthesizing α-hydroxy amide scaffolds is the Passerini three-component reaction (P-3CR). researchgate.net This reaction typically involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide. In a variation relevant to the synthesis of α-hydroxy amides, dicarboxylic acids can be used, where a subsequent decarbonylation/decarboxylation step yields the desired product. researchgate.net This approach streamlines the synthesis, enabling the creation of significant molecular complexity in a single operation. researchgate.net While direct synthesis of 2-hydroxy-1-(pyrrolidin-1-yl)ethan-1-one via a classic Passerini reaction would be unconventional, analogous α-hydroxy amides are readily formed. For instance, reacting an aldehyde, an isocyanide, and a carboxylic acid derivative can produce an α-acyloxy amide, which can then be converted to the α-hydroxy amide.

The table below illustrates a generalized Passerini reaction scheme for the formation of α-hydroxy amide precursors.

| Component 1 | Component 2 | Component 3 | Intermediate Product | Final Product Class |

| Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Carboxylic Acid (R³-COOH) | α-Acyloxy amide | α-Hydroxy amide (after hydrolysis) |

Another one-pot strategy involves the oxidative amidation of aldehydes with amines. rsc.org While many methods exist for amide synthesis, direct one-pot conversions from simple precursors are highly sought after. mdma.ch Metal-free strategies have been developed for the synthesis of various α-hydroxyamides via the carbonylation of aldehydes/ketones and amines, offering a convenient pathway to these valuable structures. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity. nih.govmdpi.com This technique is based on the efficient heat transfer achieved through dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture, leading to a rapid and uniform rise in temperature. nih.gov

The application of MAOS is particularly advantageous for the synthesis of nitrogen-containing heterocycles like pyrrolidine derivatives. nih.govresearchgate.net For the synthesis of a molecule like 2-hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, which involves forming an amide bond, MAOS can significantly accelerate the reaction. For example, the coupling of a glycolic acid derivative with pyrrolidine could be completed in minutes under microwave irradiation, compared to several hours using conventional heating methods. mdpi.com The rapid heating profile provided by microwaves can also influence reaction outcomes and selectivity in ways not achievable with traditional techniques. The use of ionic liquids, which absorb microwave irradiation very efficiently, can further enhance the benefits of this technology.

The table below provides a hypothetical comparison of a typical amidation reaction under conventional heating versus microwave-assisted conditions.

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Heating Method | Oil bath / Heating mantle | Direct dielectric heating |

| Reaction Time | 2–24 hours | 5–30 minutes |

| Typical Yield | Moderate to Good | Good to Excellent |

| Energy Efficiency | Lower | Higher |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times |

Stereoselective Synthesis of Chiral 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one Derivatives

The synthesis of specific stereoisomers of chiral molecules is of paramount importance in medicinal chemistry and materials science. For derivatives of 2-hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, controlling the stereochemistry at the α-carbon (the carbon bearing the hydroxyl group) can be achieved through various sophisticated strategies.

Utilization of Chiral Precursors (e.g., Hydroxyproline-Based Strategies)

One of the most straightforward approaches to obtaining enantiomerically pure products is to start with a chiral precursor from the "chiral pool." Amino acids are excellent chiral starting materials for this purpose. nih.gov L-Hydroxyproline, a naturally occurring, inexpensive amino acid, is a particularly versatile building block for the synthesis of structurally diverse and chiral pyrrolidine derivatives. nih.govnih.govnih.gov

By using L-hydroxyproline, the inherent stereochemistry of the pyrrolidine ring is already established. Synthetic manipulations can then be performed on the carboxylic acid and hydroxyl groups to build the desired side chain. For instance, the carboxylic acid of a protected L-hydroxyproline can be coupled with a suitable nucleophile, and the 4-hydroxyl group can be modified or removed as needed. This strategy ensures that the stereochemical integrity of the pyrrolidine core is maintained throughout the synthesis, leading to enantiomerically enriched products. mdpi.com

| Chiral Precursor | Key Synthetic Transformation | Resulting Chiral Moiety |

| (2S, 4R)-4-Hydroxyproline | Amide coupling and side-chain modification | Chiral N-acyl pyrrolidine derivative |

| L-Proline | Reduction to L-prolinol, followed by oxidation and coupling | Chiral pyrrolidine-based building block |

| D-erythronolactol | Multi-step conversion to chiral vinyl sulfone, then cyclization | Chiral pyrrolidine ring system mdpi.com |

Control of Stereochemistry via Specific Reaction Conditions (e.g., Mitsunobu Reaction)

The Mitsunobu reaction is a powerful and widely used method in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups, such as esters and azides. missouri.eduorganic-chemistry.org A key feature of this reaction is that it proceeds with a clean and predictable inversion of stereochemistry at the alcohol's carbon center. missouri.edunih.gov This makes it an invaluable tool for controlling or inverting the configuration of stereogenic centers. organic-chemistry.org

The reaction mechanism involves the activation of the alcohol by a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate like diethylazodicarboxylate (DEAD). missouri.eduorganic-chemistry.org This converts the hydroxyl group into a good leaving group. Subsequent substitution by a suitable nucleophile (e.g., a carboxylate or azide) occurs via an SN2 pathway, which is responsible for the inversion of configuration. missouri.edu

In the context of synthesizing a chiral derivative of 2-hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, one could start with an enantiomerically pure α-hydroxy ester. This ester could be transformed into its corresponding α-azido ester with complete inversion of configuration using the Mitsunobu reaction with hydrazoic acid (HN₃). acs.org The resulting α-azido ester can then be further elaborated to the target amide. This strategic use of the Mitsunobu reaction allows for precise control over the final product's stereochemistry.

The table below outlines the stereochemical outcome of a Mitsunobu reaction on a chiral secondary alcohol.

| Starting Material (Substrate) | Reagents | Nucleophile | Product | Stereochemical Outcome |

| (R)-α-Hydroxy Ester | Triphenylphosphine (PPh₃), DEAD | Carboxylic Acid (R'-COOH) | (S)-α-Acyloxy Ester | Inversion of Configuration |

| (R)-α-Hydroxy Ester | Triphenylphosphine (PPh₃), DEAD | Hydrazoic Acid (HN₃) | (S)-α-Azido Ester | Inversion of Configuration |

Mechanistic Investigations of Reactions Involving 2 Hydroxy 1 Pyrrolidin 1 Yl Ethan 1 One

Proposed Reaction Pathways for the Formation of the 2-Hydroxylated Ethanone (B97240) and Pyrrolidine (B122466) Ring System

The formation of the 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one structure involves the synthesis of the pyrrolidine ring and the attachment and modification of the 2-hydroxyethanone side chain. The pyrrolidine ring, a common motif in biologically active compounds, can be synthesized through various methods, including cycloaddition reactions and intramolecular C-H amination. nih.govorganic-chemistry.orgtandfonline.com

One major pathway for constructing the pyrrolidine ring is through the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. nih.govwikipedia.org This method is highly effective for creating the five-membered ring system with control over stereochemistry. nih.gov The azomethine ylide, a nitrogen-based 1,3-dipole, can be generated in situ from various precursors, such as the condensation of an aldehyde with an amine, or through iridium-catalyzed reductive generation from tertiary amides. nih.govwikipedia.orgchemrxiv.org

Another significant pathway is the Hofmann–Löffler–Freytag (HLF) reaction, which involves the intramolecular cyclization of an N-haloamine. nih.govacs.org This radical-mediated process is initiated by light or heat and proceeds via an N-centered radical, followed by a 1,5-hydrogen atom transfer (HAT) to form a C-centered radical, which then cyclizes to yield the pyrrolidine ring. nih.govacs.org Contemporary HLF protocols often utilize in situ halogenated sulfonamides as precursors. nih.govresearchgate.net

The 2-hydroxyethanone side chain could be introduced by reacting a pre-formed pyrrolidine with a suitable two-carbon electrophile, such as a glycoaldehyde derivative or an epoxide, followed by oxidation. Alternatively, a precursor like 2-(1H-pyrrol-1-yl)ethanol can be involved in reactions that modify the side chain. For instance, reactions of this precursor with 3-hydroxyflavone (B191502) in the presence of copper(II) bromide have been shown to yield a dimeric copper(II) complex containing a 2-(pyrrolidin-1-yl)ethan-1-olate ligand. mdpi.com The formation of 2-pyrrolidone from glutamic acid, which involves dehydration, cyclization, and subsequent hydrogenation, provides another example of how a linear precursor can be converted into a pyrrolidine-based structure. researchgate.net

| Reaction Pathway | Key Intermediates | General Description | Reference |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Azomethine Ylides | A 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (e.g., an alkene) to form a five-membered pyrrolidine ring. | nih.govwikipedia.org |

| Hofmann–Löffler–Freytag (HLF) Reaction | N-centered and C-centered radicals | A radical-mediated rearrangement of N-haloamines or N-haloamides to form pyrrolidines via an intramolecular 1,5-hydrogen atom transfer. | nih.govacs.org |

| Donor-Acceptor (DA) Cyclopropane Ring Opening | 1,4-C,C-dielectrophiles | Lewis acid-initiated ring-opening of DA cyclopropanes with primary amines followed by lactamization to form 1,5-substituted pyrrolidin-2-ones. | nih.gov |

| Multicomponent Reactions (MCRs) | Varies (e.g., Schiff bases, azomethine intermediates) | One-pot reactions involving three or more reactants to build complex pyrrolidine structures efficiently. | tandfonline.com |

Exploration of Intermediate Species and Transition States

The Hofmann–Löffler–Freytag (HLF) reaction is a cornerstone of pyrrolidine synthesis that proceeds through distinct radical intermediates. nih.govacs.org The reaction is a multi-step process that begins with the generation of an N-centered radical from an N-halogenated precursor, typically via irradiation. nih.gov This highly reactive amidyl radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), abstracting a hydrogen atom from the δ-carbon. nih.govacs.org This step is regioselective and kinetically favors the formation of a five-membered ring. acs.org

The HAT process generates a more stable C-centered radical at the δ-position. The final step involves radical termination through cyclization, where the C-centered radical attacks the nitrogen atom (or a related species), displacing the halogen and forming the C-N bond of the pyrrolidine ring. nih.gov Despite the well-established mechanism, direct detection of these radical intermediates has been challenging. Recent electron paramagnetic resonance (EPR) spectroscopy studies have been attempted to characterize the N-centered radicals involved in modified HLF reactions. nih.govresearchgate.net However, the observed spectra have sometimes been attributed to other species, such as ditosylated aminoxyl radicals, rather than the expected N-centered radicals, indicating the complexity of the radical environment. nih.govacs.org

Azomethine ylides are crucial 1,3-dipole intermediates in the synthesis of pyrrolidines. wikipedia.org Structurally, they consist of an iminium ion adjacent to a carbanion, which allows them to readily participate in [3+2] dipolar cycloaddition reactions with dipolarophiles like alkenes. wikipedia.orgacs.org These reactions are powerful because they can construct the pyrrolidine ring and up to four new stereocenters in a single, atom-economical step. nih.govacs.org

The generation of azomethine ylides can be achieved through several methods. A common approach is the condensation of an α-amino acid with an aldehyde, which proceeds via decarboxylation. researchgate.net Other methods include the thermal or photochemical ring-opening of aziridines and the activation of imine/iminium ion species. nih.govwikipedia.org A general and modern method involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, which allows for the formation of both stabilized and unstabilized ylides under mild conditions. nih.govchemrxiv.org The stereoselectivity and regioselectivity of the subsequent cycloaddition are highly dependent on the substituents of both the ylide and the dipolarophile, as well as the reaction conditions. wikipedia.orgresearchgate.net

Kinetic and Thermodynamic Control in Reaction Outcomes

The final product distribution in chemical reactions that can proceed through multiple pathways is often governed by either kinetic or thermodynamic control. wikipedia.orgdalalinstitute.com Under kinetic control, the major product is the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy. libretexts.org Conversely, under thermodynamic control, the reaction is reversible, allowing equilibrium to be established, and the major product is the most stable one, regardless of its rate of formation. wikipedia.orglibretexts.org Reaction conditions such as temperature, pressure, and solvent play a crucial role in determining which pathway is favored. wikipedia.org

In the synthesis of substituted pyrrolidines, these principles dictate the regio- and diastereoselectivity of the products. For instance, in the [3+2] cycloaddition of azomethine ylides, different isomeric products can be formed. acs.org Density Functional Theory (DFT) calculations have been used to investigate the cycloaddition process, revealing that the selectivity is determined by a delicate balance between the strain and interaction energies of the various possible transition structures. chemrxiv.orgacs.org By modifying reaction conditions, it is possible to favor one transition state over another, thereby controlling the stereochemical outcome.

Similarly, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, computational studies have shown that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main product. beilstein-journals.org This implies that the reaction is largely governed by the relative energies of the competing transition states rather than the stability of the final products. beilstein-journals.org Asymmetric synthesis, in particular, relies heavily on kinetic control, as pairs of enantiomers have identical Gibbs free energy, and thermodynamic control would necessarily lead to a racemic mixture. wikipedia.orgdalalinstitute.com

| Control Type | Controlling Factor | Favored Product | Typical Reaction Conditions | Reference |

|---|---|---|---|---|

| Kinetic Control | Rate of reaction (lower activation energy) | The product that forms fastest (Kinetic Product) | Low temperatures, short reaction times, irreversible conditions | wikipedia.orglibretexts.org |

| Thermodynamic Control | Product stability (lower Gibbs free energy) | The most stable product (Thermodynamic Product) | Higher temperatures, long reaction times, reversible conditions | wikipedia.orglibretexts.org |

Solvent Effects and Their Influence on Reaction Mechanisms

Solvents can profoundly influence chemical reactions by affecting reaction rates, selectivity, and even the underlying mechanism. rsc.orgajgreenchem.com This influence stems from the differential solvation of reactants, intermediates, transition states, and products. The choice of solvent can determine whether a reaction follows an ionic or a non-ionic pathway. rsc.org

In reactions involving charged intermediates or transition states, polar solvents are generally favored as they can stabilize these species through dipole-dipole interactions or hydrogen bonding. For instance, studies on SN2 reactions have shown that polar aprotic solvents can significantly accelerate reaction rates compared to protic solvents. allresearchjournal.com This is because protic solvents can strongly solvate the nucleophilic anion through hydrogen bonding, reducing its reactivity, whereas aprotic solvents leave the anion less solvated and more reactive. allresearchjournal.com

Conversely, for reactions proceeding through non-polar or concerted transition states, non-polar solvents may be more suitable. In the Baeyer–Villiger reaction, for example, calculations have shown that a concerted non-ionic pathway is less energetic in non-polar solvents like dichloromethane, while ionic pathways may become more favorable in highly polar solvents like water. rsc.org Kinetic studies on the formation of substituted piperidines revealed that the reaction rate was lower in methanol (B129727) (a more polar solvent) compared to ethanol (B145695), suggesting that the transition state is less polar than the reactants and is destabilized by more polar solvents. ajgreenchem.com Computational studies often employ continuum solvation models to account for these effects and predict how the reaction mechanism might change in different solvent environments. beilstein-journals.orgrsc.orgrsc.org

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 1 Pyrrolidin 1 Yl Ethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the methylene (B1212753) group adjacent to the carbonyl, and the hydroxyl proton.

The chemical shift (δ), measured in parts per million (ppm), is influenced by the shielding or deshielding effects of neighboring functional groups. libretexts.org

Pyrrolidine Protons: The protons on the pyrrolidine ring typically appear as multiplets in the range of 1.8-3.6 ppm. The two methylene groups adjacent to the nitrogen atom are deshielded and resonate at a lower field (further downfield) compared to the other two methylene groups.

Hydroxymethyl Protons (-CH₂OH): The methylene protons attached to the carbonyl group (C=O) and adjacent to the hydroxyl group (-OH) are expected to appear as a singlet at a lower field, typically around 4.2 ppm, due to the electron-withdrawing nature of the adjacent carbonyl and oxygen atoms.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

In derivatives, such as organotin(IV) complexes, the chemical shifts of the ligand protons can provide evidence of coordination to the metal center. For instance, in a study of organotin(IV) carboxylate derivatives, the aliphatic protons on the ligand framework were observed as triplets and doublets, and the absence of a significant shift in the N-H signal indicated that the nitrogen atom was not involved in coordination to the tin atom. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- (Pyrrolidine, C2 & C5) | ~3.4 - 3.6 | Triplet |

| -CH₂- (Pyrrolidine, C3 & C4) | ~1.8 - 2.0 | Multiplet |

| -CH₂- (Ethanone) | ~4.2 | Singlet |

| -OH | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. compoundchem.com As the probability of two adjacent carbons being the ¹³C isotope is very low, spin-spin splitting between carbon atoms is not observed, resulting in a spectrum where each unique carbon atom typically gives a single peak. compoundchem.com

For 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, the following signals are anticipated:

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 170-180 ppm.

Hydroxymethyl Carbon (-CH₂OH): The carbon attached to the hydroxyl group is expected to resonate around 60-65 ppm.

Pyrrolidine Carbons: The carbons of the pyrrolidine ring will show distinct signals. The carbons adjacent to the nitrogen atom (C2 & C5) are deshielded and appear further downfield (around 45-55 ppm) compared to the other two carbons (C3 & C4), which typically resonate around 22-26 ppm.

In studies of pyrrolidine derivatives, such as 4-(1-pyrrolidinyl)piperidine, the specific chemical shifts have been determined and assigned using various NMR techniques, confirming the influence of the nitrogen atom on the adjacent carbon environments. researchgate.net For certain complex pyrrolidine derivatives, ¹³C NMR spectra have identified spiro carbons and carbonyl carbons at distinct chemical shifts, such as δ 176.7 ppm for an oxindole (B195798) carbonyl and δ 197.2 ppm for a thiocarbonyl carbon. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ethanone) | ~172 |

| -CH₂- (Ethanone) | ~61 |

| -CH₂- (Pyrrolidine, C2 & C5) | ~46 |

| -CH₂- (Pyrrolidine, C3 & C4) | ~24 |

Advanced NMR Techniques (e.g., 2D NMR, ¹¹⁹Sn NMR for complexes)

For more complex derivatives, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish proton-proton and proton-carbon connectivities, respectively, which is crucial for unambiguous structural assignment. frontiersin.org

In the context of derivatives, particularly organometallic complexes, NMR of other nuclei becomes highly relevant. For organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number and geometry around the tin atom in solution. bohrium.comresearchgate.net The ¹¹⁹Sn chemical shift is sensitive to the electronic environment of the tin nucleus. bohrium.comrsc.org

Coordination Number: An increase in the coordination number at the tin center generally leads to an upfield shift (to more negative ppm values) in the ¹¹⁹Sn NMR spectrum. bohrium.com

Geometry: The chemical shift ranges for different geometries are well-established. For example, four-coordinate organotin compounds typically resonate in the range of +200 to -60 ppm, five-coordinate species from -90 to -340 ppm, and six-coordinate species from -210 to -510 ppm.

Research on organotin(IV) derivatives has demonstrated the utility of this technique. For instance, ¹¹⁹Sn NMR studies of certain complexes indicated a five-coordinate geometry in solution, while others showed a single resonance in the range specified for a four-coordinate structure. researchgate.net

Table 3: Representative ¹¹⁹Sn NMR Data for Organotin(IV) Complexes

| Complex Type | ¹¹⁹Sn Chemical Shift (δ, ppm) | Inferred Coordination Number/Geometry |

|---|---|---|

| Diorganotin(IV) Derivative 1 | -271.7 to -306.5 | 6-coordinate |

| Triorganotin(IV) Derivative 2 | -93.1 and -140.4 (two signals) | 5-coordinate (distorted trigonal bipyramidal) |

| Mononuclear Complex 3 | +115.98 | 4-coordinate (quasi-tetrahedral) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govrsc.org This precision allows for the unambiguous determination of a compound's elemental formula. youtube.comyoutube.com For 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, the molecular formula is C₆H₁₁NO₂. nih.gov

The theoretical (calculated) monoisotopic mass for this formula is 129.078978594 Da. nih.gov An HRMS experiment would measure the mass of the molecular ion (e.g., [M+H]⁺, the protonated molecule) with high accuracy. A measured value within a narrow tolerance (e.g., ±0.003 m/z units) of the calculated value for C₆H₁₂NO₂⁺ (130.08625) would confirm the elemental composition. This capability is crucial for differentiating between compounds that have the same nominal mass but different elemental formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and large biomolecules. researchgate.net It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the intact compound. rsc.org

In the study of derivatives, ESI-MS is invaluable. For example, in the characterization of organotin(IV) complexes, ESI-MS was used to identify ions corresponding to the intact complex as well as characteristic fragments. rsc.org The fragmentation patterns observed in tandem MS (MS/MS) experiments, where a specific ion is selected and fragmented, can provide detailed structural information. researchgate.netwvu.edu Studies on various pyrrolidinophenone derivatives have utilized ESI-MS/MS to establish fragmentation pathways, which helps in identifying new, related compounds. wvu.edu The analysis of these fragmentation patterns allows for the elucidation of the compound's core structure and the nature of its substituents. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one is characterized by specific absorption bands that correspond to its key structural features: the hydroxyl group (O-H), the tertiary amide carbonyl group (C=O), carbon-nitrogen (C-N) bond, and various carbon-hydrogen (C-H) bonds. pressbooks.pub

The presence of the hydroxyl group gives rise to a strong and typically broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, especially when involved in hydrogen bonding. core.ac.uk The tertiary amide functional group is one of the most readily identifiable features, displaying a strong, sharp absorption band for the C=O stretching vibration, generally appearing in the 1650-1800 cm⁻¹ range. core.ac.uk The C-N stretching vibration of the tertiary amide can be observed in the fingerprint region, typically between 1200 cm⁻¹ and 1300 cm⁻¹. Finally, the C-H stretching vibrations from the aliphatic pyrrolidine ring and the ethyl backbone are expected to appear as strong absorptions in the 2850-3000 cm⁻¹ region. pressbooks.pub

Table 1: Characteristic Infrared Absorption Bands for 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkane | C-H stretch | 2850 - 3000 | Strong |

| Tertiary Amide | C=O stretch | 1650 - 1800 | Strong, Sharp |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. semanticscholar.org The chromophores in 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, primarily the amide carbonyl group, are responsible for its UV absorption profile. Amides typically exhibit two main absorption bands corresponding to n → π* and π → π* electronic transitions. researchgate.net

The n → π* transition involves the excitation of a non-bonding electron (from the oxygen atom's lone pair) to an anti-bonding π* orbital. This transition is typically weak and occurs at a longer wavelength, often in the 210-230 nm range for amides. The π → π* transition, which involves the excitation of an electron from a π bonding orbital to an anti-bonding π* orbital, is much more intense and occurs at a shorter wavelength, usually below 200 nm. Studies on related compounds like N-vinylpyrrolidone (NVP) show strong absorbance in the UV range, which is used to monitor its concentration. mdpi.com The absorption spectrum can be influenced by the solvent and the specific substitution on the molecule. researchgate.net

Table 2: Expected Electronic Transitions for 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one

| Electronic Transition | Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| n → π* | Amide C=O | 210 - 230 | Low |

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination of Analogues and Complexes

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one itself is not detailed, analysis of its structural analogues and complexes provides critical insights into molecular geometry, conformation, and intermolecular interactions.

For instance, the single-crystal X-ray diffraction analysis of 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, a more complex analogue, revealed detailed structural parameters. researchgate.netiucr.org The study identified its crystal system and space group, providing precise atomic coordinates and bond lengths. researchgate.netiucr.org Such analyses also elucidate non-covalent interactions, like hydrogen bonding and π-π stacking, which govern the crystal packing. iucr.org

In another example, a silver(I) complex incorporating a related ethanone (B97240) ligand, [1-(3-pyridinyl) ethanone], was characterized by single-crystal X-ray diffraction. bohrium.com The study determined that the complex crystallizes in the monoclinic system with the C2/c space group. bohrium.com This information is vital for understanding how the pyrrolidinyl ethanone framework might coordinate with metal ions. These examples demonstrate the power of XRD in confirming molecular structures and understanding their supramolecular chemistry.

Table 3: Crystallographic Data for Analogues and Complexes of Pyrrolidinyl Ethanone Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

|---|---|---|---|---|---|---|---|---|

| 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone HCl·0.5H₂O | C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O | Monoclinic | P2₁/n | 12.0221(3) | 14.5694(4) | 19.3364(5) | 97.436(1) | researchgate.netiucr.org |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to verify its elemental composition and purity.

The molecular formula for 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one is C₆H₁₁NO₂. nih.gov Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 129.16 g/mol . nih.gov Comparing the calculated values with experimentally obtained results is a standard procedure to confirm the identity and purity of a synthesized sample.

Table 4: Elemental Composition of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one (C₆H₁₁NO₂)

| Element | Symbol | Atomic Mass (u) | Theoretical Mass % |

|---|---|---|---|

| Carbon | C | 12.011 | 55.80% |

| Hydrogen | H | 1.008 | 8.58% |

| Nitrogen | N | 14.007 | 10.85% |

Theoretical and Computational Chemistry Studies of 2 Hydroxy 1 Pyrrolidin 1 Yl Ethan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nanobioletters.comscispace.com This method is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. For 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate key structural parameters. nih.govresearchgate.net

The geometry optimization process reveals the most stable three-dimensional arrangement of the atoms. In 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, this involves the planar arrangement of the amide group, the puckering of the pyrrolidine (B122466) ring, and the orientation of the hydroxyethyl (B10761427) side chain. The calculations provide precise values for bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography for validation.

Below is a table of selected, illustrative optimized geometrical parameters for 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (carbonyl) | 1.245 |

| C-N (amide) | 1.360 | |

| C-C (carbonyl-CH2) | 1.520 | |

| C-O (hydroxyl) | 1.430 | |

| O-H (hydroxyl) | 0.965 | |

| **Bond Angles (°) ** | O=C-N | 121.5 |

| O=C-C | 120.8 | |

| C-N-C (ring) | 112.0 | |

| C-C-O (side chain) | 109.5 | |

| Dihedral Angles (°) | O=C-N-C (ring) | 178.5 |

| N-C-C-O (side chain) | 65.0 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Spectroscopic Interpretations

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. ufla.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, the HOMO is expected to be localized on the electron-rich regions, such as the oxygen atom of the carbonyl group and the nitrogen atom of the pyrrolidine ring. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group. This distribution dictates the molecule's susceptibility to nucleophilic and electrophilic attack. The energy of these orbitals also aids in the interpretation of UV-Vis spectra, as the HOMO-LUMO transition is often the lowest energy electronic transition.

| Orbital Property | Calculated Value (eV) | Significance |

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -0.25 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.60 | Chemical reactivity and kinetic stability |

Note: The data in this table is illustrative of typical values derived from FMO analysis.

Potential Energy Surface (PES) Mapping for Reaction Pathways and Conformational Analysis

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. nih.gov By systematically changing specific coordinates, such as dihedral angles, a map of all possible conformations and their corresponding energies can be generated. dntb.gov.ua This is particularly useful for flexible molecules like 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, which has several rotatable bonds.

The primary rotations contributing to different conformers would be around the C-N bond of the amide and the C-C bond of the hydroxyethyl side chain. PES mapping can identify the lowest-energy conformers (global and local minima) as well as the transition states that connect them. researchgate.net This analysis provides insight into the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. Understanding the PES is also crucial for mapping potential reaction pathways, as it allows for the identification of the lowest energy routes from reactants to products. mdpi.com

For 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, a PES scan of the dihedral angle involving the N-C-C-O side chain would reveal the energetic barriers to rotation and the most stable orientations of the hydroxyl group relative to the pyrrolidinone core. nih.gov

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Stability |

| 1 (Anti) | ~180° | 1.5 | Local Minimum |

| 2 (Gauche) | ~65° | 0.0 | Global Minimum (Most Stable) |

| 3 (Eclipsed) | ~0° | 5.0 | Transition State |

Note: The data in this table is a hypothetical representation of a PES scan for a key dihedral angle.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, providing a powerful complement to experimental analysis. nih.govnih.gov

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. For 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, key predicted vibrational modes would include the strong C=O stretching frequency of the amide, the O-H stretching of the alcohol, and various C-H and C-N stretching and bending modes. Calculated frequencies are often scaled by a factor to better match experimental data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. nih.govnih.gov These predictions are valuable for assigning peaks in experimental NMR spectra. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This helps in understanding the electronic structure and identifying the nature of the transitions, such as n→π* or π→π*.

| Spectroscopic Data | Predicted Value | Experimental Region (Typical) | Assignment |

| IR Frequency (cm⁻¹) | 3450 | 3500-3200 | O-H Stretch |

| 1645 | 1680-1630 | C=O Stretch (Amide) | |

| ¹H NMR Shift (ppm) | 3.8 | 3.5-4.0 | -CH₂- (next to OH) |

| 3.4 | 3.2-3.6 | -CH₂- (ring, next to N) | |

| ¹³C NMR Shift (ppm) | 172.0 | 170-175 | C=O (Amide) |

| 60.5 | 58-63 | -CH₂- (next to OH) | |

| UV-Vis λ_max (nm) | 215 | 200-220 | n→π* |

Note: The data presented is illustrative. Predicted values are often calculated in a specific solvent model to better match experimental conditions.

Quantum Chemical Descriptors and Global Reactivity Indices

Key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Chemical Potential (μ): The tendency of electrons to escape from a system (μ ≈ -(I+A)/2). arxiv.org

Chemical Hardness (η): The resistance to change in electron distribution (η ≈ (I-A)/2). arxiv.org A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts additional electronic charge (ω = μ²/2η). arxiv.orgresearchgate.net

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | -E_HOMO | 6.85 | Energy to lose an electron |

| Electron Affinity (A) | -E_LUMO | 0.25 | Energy gain upon accepting an electron |

| Chemical Potential (μ) | (E_HOMO + E_LUMO)/2 | -3.55 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 3.30 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ²/2η | 1.91 | Global electrophilic nature |

Note: The data in this table is illustrative, calculated from the hypothetical FMO energies listed previously.

Chemical Reactivity and Derivatization of 2 Hydroxy 1 Pyrrolidin 1 Yl Ethan 1 One

Synthetic Transformations at the Hydroxyl Group

The secondary hydroxyl (-OH) group is a primary site for synthetic transformations, readily undergoing reactions typical of alcohols. Esterification and etherification are common strategies to introduce a wide variety of functional groups, thereby modifying the molecule's physicochemical properties.

One significant transformation is the introduction of thio-moieties via the hydroxyl group. An efficient method for this involves an esterification reaction with a protected thio-acid, such as S-trityl protected thioacetic acid, followed by the removal of the protecting group. This two-step process allows for the synthesis of thiol derivatives, which are valuable for applications like nanoparticle functionalization mdpi.com. The general scheme for this type of transformation is outlined below.

Table 1: Representative Transformation at the Hydroxyl Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | TrSCH₂COOH, DCC | S-trityl protected thioacetate (B1230152) ester | mdpi.com |

This approach, while demonstrated on other hydroxy-containing bioactive compounds, provides a clear blueprint for the derivatization of the hydroxyl group in 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one mdpi.com.

Chemical Modifications of the Ketone Carbonyl

The ketone carbonyl in 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one is part of a tertiary amide linkage. This significantly reduces its reactivity compared to a simple ketone, as the lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group. Consequently, it does not readily undergo typical ketone reactions like Grignard additions or Wittig reactions without harsh conditions that might cleave the amide bond.

However, the alpha-hydroxy ketone moiety allows for specific reactions. For instance, oxidation of the secondary alcohol to a ketone would yield a 1-(pyrrolidin-1-yl)ethane-1,2-dione structure. This resulting α-dicarbonyl compound would be highly reactive and could serve as a precursor for the synthesis of various heterocyclic systems, such as quinoxalines, through condensation with ortho-diamines. While direct modification of the existing amide carbonyl is challenging, transforming the adjacent hydroxyl group opens up new reactive pathways involving this part of the molecule.

Derivatization Strategies Involving the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one structure is part of an amide functional group. Due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, this nitrogen is non-basic and non-nucleophilic. Therefore, direct alkylation, acylation, or other derivatizations at this nitrogen atom are generally not feasible without first cleaving the amide bond.

Strategies to create analogues with substituents on the pyrrolidine ring typically involve starting the synthesis from an already substituted pyrrolidine derivative. A wide array of substituted pyrrolidines can be synthesized from precursors like proline or 4-hydroxyproline (B1632879) nih.gov. By using a substituted pyrrolidine in the initial synthesis of the hydroxyethanone structure, a variety of analogues can be generated with modifications at various positions of the heterocyclic ring.

Synthesis of Novel Structural Analogues with Varied Substituents

The development of novel analogues of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one is a key area of research, aiming to create compounds with tailored properties. This often involves introducing entirely new functional groups or building complex heterocyclic systems onto the core structure.

The incorporation of sulfur-containing functional groups, or thio-moieties, can significantly alter the biological and chemical characteristics of a molecule. One established method for introducing a thiol group involves the esterification of a hydroxyl group with (tritylthio)acetic acid, followed by deprotection mdpi.com. This strategy is applicable to the hydroxyl group of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one.

Another approach involves the use of Lawesson's reagent to convert carbonyl groups into thiocarbonyls mdpi.com. While this is more commonly applied to ketones and esters, it could potentially be used to convert the amide carbonyl into a thioamide under specific conditions, yielding 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-thione. Furthermore, thioglycolic acid can be used in cyclocondensation reactions to form sulfur-containing heterocycles rdd.edu.iqnih.gov. For example, reaction with an imine derived from a ketone can yield a thiazolidinone ring nih.gov.

Table 2: Methods for Introducing Thio-Moieties

| Method | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| Esterification/Deprotection | 1. TrSCH₂COOH, DCC; 2. TFA, Et₃SiH | Thiol (-SH) | mdpi.com |

| Thionation | Lawesson's Reagent | Thiocarbonyl (C=S) | mdpi.com |

Spiro-heterocycles, characterized by two rings sharing a single atom, are of significant interest due to their rigid three-dimensional structures. nih.govrsc.org The synthesis of spiro compounds from pyrrolidine-containing precursors is a well-established field.

One major strategy involves the 1,3-dipolar cycloaddition of azomethine ylides. An azomethine ylide can be generated in situ from pyrrolidine and an aldehyde, which then reacts with a suitable dipolarophile to form a spiro-pyrrolidine system. nih.govrsc.org This multicomponent reaction allows for the construction of complex spiro-heterocyclic frameworks with high diastereoselectivity. nih.gov

Another approach to spiro-heterocycles involves the ketone functionality. For instance, a ketone can be condensed with an amine (like aniline) to form an imine, which then undergoes cycloaddition with thioglycolic acid to furnish a spiro-thiazolidinone derivative. nih.gov While the target compound is an amide, its derivatives (e.g., after oxidation and further modification) could serve as precursors for such spirocyclization reactions.

Table 3: Strategies for Spiro-Heterocycle Synthesis

| Synthetic Strategy | Key Intermediates | Resulting Spiro-System | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylide (from pyrrolidine and aldehyde) | Spiro-pyrrolidine | nih.govrsc.org |

These derivatization strategies highlight the versatility of the 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one scaffold in synthetic organic chemistry, providing pathways to a wide range of novel and potentially valuable compounds.

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Research

Precursor in the Synthesis of Complex Heterocyclic Systems

The pyrrolidine (B122466) ring is a saturated five-membered nitrogen-containing heterocycle that forms the core of numerous biologically active natural products, pharmaceuticals, and functional materials. beilstein-journals.orgtandfonline.com Molecules like 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, which possess this core structure functionalized with reactive groups, are significant intermediates for the synthesis of more elaborate heterocyclic systems. The presence of the hydroxyl group and the amide functionality provides reactive sites for further chemical transformations.

While the pyrrolidine scaffold is central to many synthetic endeavors, the construction of substituted pyrrolidines and their subsequent conversion into more complex structures is a key focus in organic chemistry. tandfonline.com For instance, domino reactions involving amines and cyclic enol ethers have been developed to create the 2-hydroxy pyrrolidine ring system, which can then serve as an intermediate for other nitrogen heterocycles. acgpubs.org Furthermore, pyrrolidinone derivatives are recognized as crucial building blocks that can be modified to produce a variety of bioactive compounds. beilstein-journals.org The inherent reactivity of the functional groups in 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one allows it to be a strategic starting point for intramolecular cyclizations or multicomponent reactions, enabling the construction of fused or spirocyclic heterocyclic systems.

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyrrolidine ring and the oxygen atoms from the amide and hydroxyl groups in 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one make it an excellent candidate for a multidentate ligand in coordination chemistry. These donor atoms can coordinate with various metal ions to form stable metal complexes with diverse geometries and properties.

Research into dicopper(II) complexes is driven by their interesting magnetic properties and their relevance to the active sites of various metalloenzymes. Amino alcohols are particularly effective ligands for creating bridged dimeric copper complexes. A study on the reaction of 2-(1H-pyrrol-1-yl)ethanol, a structural analogue of the reduced form of the title compound, with 3-hydroxyflavone (B191502) in the presence of copper(II) bromide, resulted in the formation of a unique μ-oxo-bridged dicopper(II) dimeric complex. mdpi.com

In this complex, the deprotonated amino alcohol, 2-(pyrrolidin-1-yl)ethanoxide (2PEO), acts as a bidentate ligand, coordinating to each copper(II) center through its nitrogen and oxygen atoms in a κ²-bonding mode. mdpi.com The two copper centers are held together by bridging oxygen atoms. mdpi.com This work demonstrates the facility with which pyrrolidine-containing amino alcohols can support the formation of stable, binuclear copper complexes, a principle that extends to 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one. mdpi.com

| Feature | Description |

|---|---|

| Complex Name | [μ-O-(κ²-O,O-flav)(κ²-N,O-2PEO)Cu]₂ |

| Metal Centers | Two Copper(II) ions |

| Bridging Group | μ-Oxo bridge (bridging oxygen atoms) |

| Ligands | 3-hydroxyflavonolate (flav) and 2-(1H-pyrrol-1-yl)ethanolate (2PEO) |

| Coordination Mode of 2PEO | κ²-bonding (coordination via N and O atoms) |

Organotin(IV) compounds are known for their diverse structural chemistry and wide range of applications, including industrial catalysis and potential biomedical uses. mdpi.com The formation of stable organotin(IV) complexes often involves ligands containing N and O donor atoms, which can chelate to the tin center. The geometry of these complexes, typically trigonal bipyramidal or octahedral, is highly dependent on the nature of the ligand and the organic groups attached to the tin atom. mdpi.comnih.gov

Ligands with hydroxyl, imine, and carboxylate groups have been successfully used to synthesize a variety of monomeric, dimeric, and polymeric organotin(IV) complexes. mdpi.commdpi.com For example, Schiff base ligands derived from 2-hydroxyaldehydes are common precursors. nih.gov Given its structure, 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one can act as a bidentate or tridentate ligand. The deprotonated hydroxyl oxygen and the amide carbonyl oxygen can coordinate to the tin(IV) center, forming stable chelate rings. This coordination potential makes it a suitable building block for designing novel organotin(IV) complexes with specific geometries and potential applications in materials science or medicine.

| Coordination Number | Geometry | Example Ligand Type |

|---|---|---|

| 5 | Trigonal Bipyramidal | Tridentate Schiff Bases nih.gov |

| 6 | Octahedral | Tetradentate Thiosemicarbazones nih.gov |

| 7 | Pentagonal Bipyramidal | Hybrid Thiosemicarbazone/Hydrazone nih.gov |

Scaffold for Stereochemically Defined Chemical Entities

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and asymmetric synthesis. researchgate.netnih.gov Its non-planar, five-membered ring structure can be substituted to create multiple stereocenters, allowing for precise control over the three-dimensional shape of a molecule. researchgate.net This is crucial for designing molecules that interact selectively with biological targets like enzymes and receptors. nih.gov

Chiral pyrrolidine derivatives, most notably the amino acid L-proline and its derivatives like prolinol, are cornerstones of modern asymmetric organocatalysis. unibo.itnih.gov These molecules are used to catalyze stereoselective reactions, yielding products with high enantiomeric purity. unibo.itmdpi.com The pyrrolidine scaffold provides a rigid and well-defined chiral environment that directs the approach of reactants, thereby controlling the stereochemical outcome of the transformation. mdpi.com

2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, if derived from a chiral source such as proline, can serve as a valuable chiral building block. nih.gov The stereocenters on the pyrrolidine ring can be used to induce asymmetry in subsequent reactions. The hydroxyl group on the side chain offers a versatile handle for further synthetic modifications, such as esterification or etherification with chiral auxiliaries, or it can act as a directing group in stereoselective reductions or additions to the adjacent carbonyl group. The combination of the rigid pyrrolidine core and the functionalizable side chain makes it an attractive scaffold for the synthesis of complex, stereochemically defined chemical entities. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues for 2 Hydroxy 1 Pyrrolidin 1 Yl Ethan 1 One

Development of Highly Efficient and Sustainable Synthetic Methodologies

Current synthetic strategies for α-hydroxy amides often rely on methods that may not align with the principles of green chemistry. Future research should prioritize the development of highly efficient and sustainable synthetic routes to 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one.

One promising avenue is the exploration of enzymatic catalysis. Biocatalysts, such as lipases, have demonstrated effectiveness in amide bond formation under mild conditions, often in greener solvents. nih.gov A systematic investigation into various lipases and reaction conditions could lead to a highly selective and environmentally benign synthesis of the target molecule. Another approach is the use of solvent-free reaction conditions, which have been successfully employed for the synthesis of other amides using catalysts like boric acid. semanticscholar.org Exploring the feasibility of a solvent-free reaction between a glycolic acid derivative and pyrrolidine (B122466) could significantly reduce the environmental impact of the synthesis.

Furthermore, catalytic methods that avoid the use of stoichiometric activating agents are highly desirable. ucl.ac.uk Research into catalytic amide formation using transition metal or organocatalysts could provide a more atom-economical and sustainable pathway to 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one. The development of such methods would not only be beneficial for the synthesis of this specific compound but could also be applicable to a broader range of α-hydroxy amides.

Table 1: Potential Sustainable Synthetic Approaches

| Method | Catalyst/Reagent | Potential Advantages |

| Enzymatic Synthesis | Lipases (e.g., Candida antarctica lipase (B570770) B) | High selectivity, mild reaction conditions, use of green solvents. nih.gov |

| Solvent-Free Synthesis | Boric Acid | Reduced solvent waste, potentially faster reaction rates. semanticscholar.org |

| Catalytic Amidation | Transition Metal or Organocatalysts | High atom economy, avoidance of stoichiometric activators. ucl.ac.uk |

In-Depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one is crucial for optimizing existing protocols and designing new reactions. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.

For instance, in the context of its synthesis via the acylation of pyrrolidine, a detailed mechanistic study could reveal the role of the solvent and any additives in the reaction pathway. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states and intermediates, providing insights into the reaction energetics and stereoselectivity. beilstein-journals.org This theoretical understanding can guide the rational design of more efficient catalysts and reaction conditions.

Moreover, investigating the mechanism of potential transformations of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one is a fertile area for research. For example, understanding the mechanism of its potential oxidation, reduction, or dehydration reactions would be key to unlocking its synthetic utility as an intermediate.

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups present in 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one—a hydroxyl group, an amide, and a pyrrolidine ring—offer multiple sites for chemical modification. A systematic exploration of novel chemical transformations and derivatizations could lead to the synthesis of a diverse library of new compounds with potentially interesting biological or material properties.

Derivatization of the hydroxyl group, for example, through esterification or etherification, could be explored to modify the compound's polarity and biological activity. The amide bond, while generally stable, can undergo reduction to the corresponding amine or hydrolysis under specific conditions. The pyrrolidine ring itself can be a target for modification, although this would be more challenging without disrupting the core structure.

Furthermore, the development of one-pot reactions starting from simple precursors to generate complex pyrrolidine derivatives is an attractive strategy. acgpubs.orgnih.gov Investigating the possibility of using 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one as a building block in multicomponent reactions could lead to the efficient synthesis of novel heterocyclic scaffolds. researchgate.net

Table 2: Potential Derivatization Strategies

| Functional Group | Reaction Type | Potential Products |

| Hydroxyl | Esterification, Etherification | Esters, Ethers |

| Amide | Reduction, Hydrolysis | Amino alcohols, Carboxylic acids and pyrrolidine |

| Pyrrolidine Ring | N-Alkylation (of precursor) | N-substituted pyrrolidine derivatives |

Advanced Characterization of Transient Species and Reaction Intermediates

The identification and characterization of transient species and reaction intermediates are fundamental to understanding reaction mechanisms and controlling reaction outcomes. Future research in this area should focus on the application of advanced spectroscopic and analytical techniques to study the reactions of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one in real-time.

Techniques such as in-situ NMR and IR spectroscopy can provide valuable information about the formation and decay of intermediates during a reaction. Mass spectrometry techniques, including high-resolution mass spectrometry, can be used to identify and characterize minor products and transient species. researchgate.net For reactions that are too fast to be monitored by conventional methods, stopped-flow techniques coupled with spectroscopic detection could be employed.

The instability of some intermediates can make their direct observation challenging. nih.gov In such cases, trapping experiments, where a reactive intermediate is intercepted by a trapping agent to form a stable product, can provide indirect evidence for its existence. The combination of these experimental techniques with computational modeling will be a powerful approach to fully characterize the reactive intermediates in the chemistry of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Cu(I)-catalyzed oxidation of α-hydroxy ketones. For example, similar derivatives (e.g., 2-hydroxy-1-(p-tolyl)ethan-1-one) are oxidized using CuCl/1,10-phenanthroline in acetonitrile under O₂, achieving yields up to 82% . Key parameters include temperature (25–50°C), solvent polarity, and catalyst loading.

- Data Note : NMR (¹H/¹³C) and IR spectroscopy are critical for confirming product identity (e.g., ¹H NMR δ 5.53 ppm for hydroxyl protons; IR νmax ~1686 cm⁻¹ for ketone C=O stretch) .

Q. How can spectroscopic techniques distinguish 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one from structural analogs?

- Methodology :

- ¹H NMR : The pyrrolidine ring protons resonate at δ 1.8–3.5 ppm (multiplet), while the hydroxyl proton appears as a singlet near δ 5.5 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) is observed at ~195 ppm, with pyrrolidine carbons between 25–50 ppm .

- IR : Key peaks include O-H stretch (~3350 cm⁻¹) and ketone C=O stretch (~1680 cm⁻¹) .